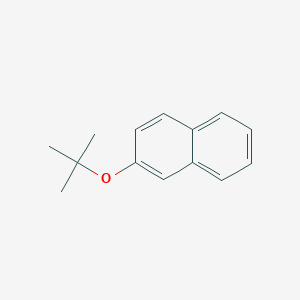
2-t-Butoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butoxynaphthalene is an organic compound that belongs to the class of ethers It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a tert-butoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-t-Butoxynaphthalene can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-t-Butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group directs the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives of naphthalene
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
2-t-Butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a solvent for nonpolar compounds
Mechanism of Action
The mechanism of action of 2-t-Butoxynaphthalene involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the reactivity and orientation of the compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-t-Butoxynaphthalene can be compared with other similar compounds such as:
2-Butoxynaphthalene: Similar structure but with a butoxy group instead of a tert-butoxy group.
2-Methoxynaphthalene: Contains a methoxy group attached to the naphthalene ring.
2-Ethoxynaphthalene: Features an ethoxy group on the naphthalene ring.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
ZDUKTTJUKLNCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















